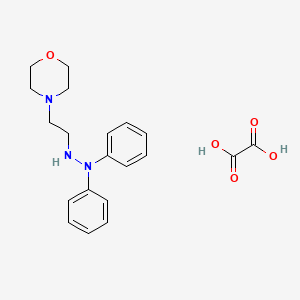
2-(2-Morpholin-4-ylethyl)-1,1-diphenylhydrazine;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Morpholin-4-ylethyl)-1,1-diphenylhydrazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a morpholine ring, a diphenylhydrazine moiety, and an oxalic acid component. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Morpholin-4-ylethyl)-1,1-diphenylhydrazine;oxalic acid typically involves multiple steps. One common method includes the reaction of 2-(2-morpholin-4-ylethyl)-1,1-diphenylhydrazine with oxalic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to produce large quantities of the compound. These methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Morpholin-4-ylethyl)-1,1-diphenylhydrazine;oxalic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(2-Morpholin-4-ylethyl)-1,1-diphenylhydrazine;oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Morpholin-4-ylethyl)-1,1-diphenylhydrazine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Morpholinoacetic acid hydrochloride
- 2-Morpholin-4-ylethanesulfonic acid
- N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide
Uniqueness
Compared to similar compounds, 2-(2-Morpholin-4-ylethyl)-1,1-diphenylhydrazine;oxalic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
61299-33-0 |
|---|---|
Formule moléculaire |
C20H25N3O5 |
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
2-(2-morpholin-4-ylethyl)-1,1-diphenylhydrazine;oxalic acid |
InChI |
InChI=1S/C18H23N3O.C2H2O4/c1-3-7-17(8-4-1)21(18-9-5-2-6-10-18)19-11-12-20-13-15-22-16-14-20;3-1(4)2(5)6/h1-10,19H,11-16H2;(H,3,4)(H,5,6) |
Clé InChI |
NVIVKRJZDBMFMW-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCNN(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


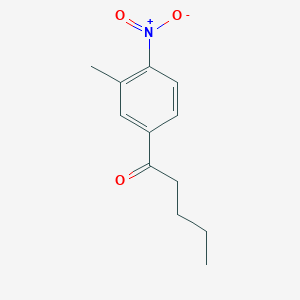
![Ethyl cyclopentylidene[(diphenoxyphosphoryl)amino]acetate](/img/structure/B14592431.png)
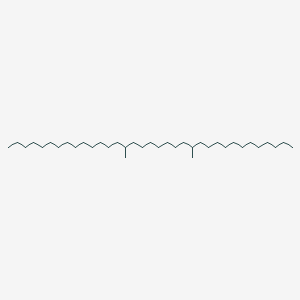

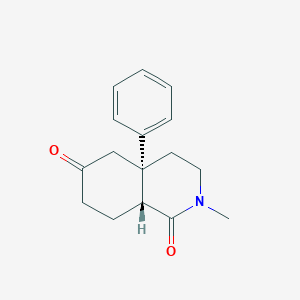
![6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B14592466.png)



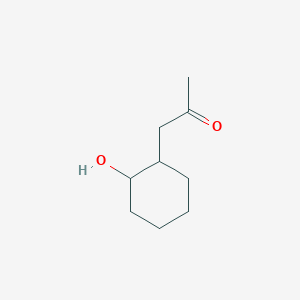

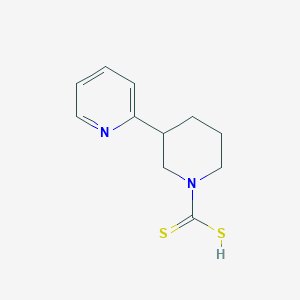
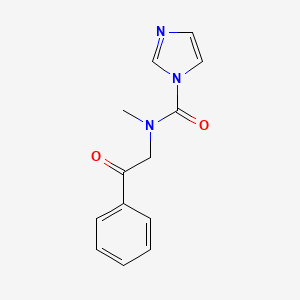
![5-[2-(2-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one](/img/structure/B14592518.png)
